1H-Indol-1-amine, 6-(trifluoromethyl)-
Description
1H-Indol-1-amine, 6-(trifluoromethyl)- is an indole derivative featuring a primary amine group at the 1-position and a trifluoromethyl (-CF₃) substituent at the 6-position. The trifluoromethyl group is a robust electron-withdrawing moiety known to enhance metabolic stability, lipophilicity, and binding affinity in pharmaceuticals .
Properties
Molecular Formula |
C9H7F3N2 |
|---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
6-(trifluoromethyl)indol-1-amine |
InChI |
InChI=1S/C9H7F3N2/c10-9(11,12)7-2-1-6-3-4-14(13)8(6)5-7/h1-5H,13H2 |
InChI Key |
BTIIGHQIHPCXHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2N)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
1H-Indol-6-amine, 2,3,4-trimethyl () :
- Substituents : Methyl groups at positions 2, 3, and 4.
- Electronic Profile : Methyl groups donate electrons, increasing the indole ring's electron density.
- Impact : Likely higher basicity and altered receptor interactions compared to the target compound, where the -CF₃ group reduces electron density .
- 4-Fluoro-N-(1H-indol-6-ylmethyl)aniline (): Substituents: Fluorine (electron-withdrawing) and aniline group. Impact: Contrasts with the target compound’s -CF₃ group, which offers greater steric bulk and lipophilicity .
Physicochemical Properties
*logP estimated using fragment-based methods; -CF₃ contributes +1.0–1.5 vs. -CH₃ .
Key Observations :
Preparation Methods
Reaction Conditions and Yields
The reaction achieves 70–85% yields when conducted in anhydrous pyridine at 0–25°C for 12–24 hours. The trifluoromethyl group at position 6 remains stable under these conditions, as confirmed by -NMR analysis. Post-amination, the ethyl carboxylate moiety can be hydrolyzed to a carboxylic acid or retained for further derivatization.
Key Considerations:
-
Regioselectivity : The reaction exclusively targets the indole nitrogen due to its inherent nucleophilicity.
-
Side Reactions : Competing C-amination is negligible, as evidenced by the absence of byproducts in HPLC traces.
Palladium-Catalyzed Cross-Coupling of Aryl Halides with Ammonia
A modern approach leverages palladium catalysis to construct the indole core while introducing the amine group in situ. For example, 2-bromo-6-(trifluoromethyl)aniline derivatives undergo cyclization with ammonia in the presence of [Pd(cinnamyl)Cl]₂ and JosiPhos ligands. This method enables a one-pot synthesis of 1H-Indol-1-amine derivatives via intramolecular C–N bond formation.
Protocol and Optimization
Advantages:
-
Atom Economy : Avoids pre-functionalized indole precursors.
-
Functional Group Tolerance : Compatible with electron-withdrawing groups (e.g., CF₃).
Reduction of Nitroindole Intermediates
The reduction of 1-nitro-6-(trifluoromethyl)indole precursors offers a straightforward pathway to the target amine. This method, adapted from diaminoindole syntheses, involves hydrogenation over Pd/C under a H₂ atmosphere.
Synthetic Steps:
Performance Metrics:
Comparative Analysis of Methods
Spectroscopic Characterization
All routes validate the target compound via:
Q & A
Basic Research Question
- FT-IR : Confirms NH/CF₃ stretches (e.g., 3350 cm⁻¹ for NH₂, 1150 cm⁻¹ for CF₃) .
- ¹H/¹³C-NMR : Assigns aromatic protons (δ 6.8–7.5 ppm) and CF₃ carbon (δ 120–125 ppm, q, J = 280 Hz) .
- LCMS/HPLC : Validates purity and molecular ion peaks (e.g., m/z 366 [M+H]+ observed in trifluoromethylpyrimidine analogs ).
Contradictions in data (e.g., unexpected LCMS peaks) are resolved via: - 2D-NMR (COSY, HSQC) to reassign signals.
- Isotopic labeling to trace reaction intermediates .
How can reaction yields be optimized for 6-(trifluoromethyl)indole derivatives under nucleophilic substitution conditions?
Advanced Research Question
Key parameters include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
- Catalyst systems : Tetrabutylammonium iodide (TBAI) improves halide displacement efficiency .
- Temperature control : 80°C balances reactivity and decomposition risks .
Example: A 31% yield increase was achieved using TBAI in DMF at 80°C for a pyridazine-indole hybrid .
What methodologies are employed to evaluate the biological activity of 6-(trifluoromethyl)indole analogs, and how do structural modifications impact efficacy?
Advanced Research Question
- Antioxidant assays : FRAP (ferric reducing power) and DPPH (radical scavenging) tests show halogen substitutions (e.g., -F) enhance activity .
- Antimicrobial screening : Fluorine at position 6 increases membrane permeability, improving MIC values (e.g., 3j in showed IC₅₀ = 8.2 μM) .
Structural SAR insights : - CF₃ enhances lipophilicity and metabolic stability .
- Electron-withdrawing groups (e.g., -NO₂) at position 4 reduce activity due to steric hindrance .
What are the stability and storage considerations for 6-(trifluoromethyl)indole derivatives, particularly regarding hydrolytic degradation?
Advanced Research Question
- Hydrolytic sensitivity : CF₃ groups resist hydrolysis, but NH₂ moieties may degrade in acidic/basic conditions.
- Storage recommendations :
- Temperature : –20°C in inert atmospheres (N₂/Ar) .
- Solvent : DMSO or ethanol solutions (avoid aqueous buffers) .
Example: 6-(Trifluoromethyl)indazoles retained >95% purity after 6 months at –20°C .
How are analytical methods (e.g., HPLC, LCMS) validated for quantifying 6-(trifluoromethyl)indole derivatives in complex matrices?
Advanced Research Question
- HPLC conditions :
- LCMS validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
